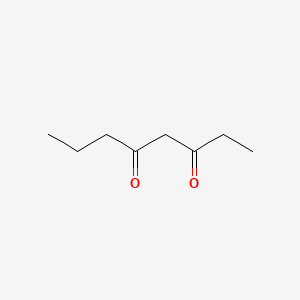

Octane-3,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

6320-18-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

octane-3,5-dione |

InChI |

InChI=1S/C8H14O2/c1-3-5-8(10)6-7(9)4-2/h3-6H2,1-2H3 |

InChI Key |

PJEPOHXMGDEIMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Octane-3,5-dione (CAS 6320-18-9)

Executive Summary

Octane-3,5-dione (CAS 6320-18-9) is an asymmetrical

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The utility of this compound stems from its ability to exist in a dynamic equilibrium between keto and enol forms.[1][2] This tautomerism dictates its solubility, chelating ability, and reactivity toward nucleophiles.[1]

Table 1: Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Registry | 6320-18-9 | |

| Molecular Formula | ||

| Molecular Weight | 142.20 g/mol | |

| Appearance | Clear to pale yellow liquid | Oxidation sensitive |

| Boiling Point | 204.1°C (at 760 mmHg) | Predicted value; vacuum dist.[1][3] recommended |

| Density | 0.918 g/cm³ | At 25°C |

| pKa | ~9.0 (Active Methylene) | Acidic protons at C4 |

| LogP | 1.78 | Moderate lipophilicity |

| Flash Point | 72.5°C | Class IIIA Combustible Liquid |

Structural Dynamics: Keto-Enol Tautomerism

The reactivity of this compound is governed by the stability of its enol form.[1][4] In non-polar solvents, the cis-enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[1] This feature is critical for metal chelation and nucleophilic attacks.

Diagram 1: Tautomeric Equilibrium & Stabilization

Caption: The equilibrium shifts toward the enol form in non-polar media, facilitating coordination chemistry and deprotonation at the C4 position.[1][3]

Synthetic Protocols

Primary Synthesis: Claisen Condensation

The most robust industrial route involves the Claisen condensation of an ester with a ketone. Due to the asymmetry of this compound, regioselectivity must be controlled.[1]

Reaction Logic:

To minimize self-condensation and ensure the correct carbon skeleton (

Experimental Workflow

-

Reagents:

-

Ethyl Propionate (1.0 eq)

-

2-Pentanone (1.0 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)

-

Solvent: Anhydrous Toluene or THF.

-

-

Procedure:

-

Activation: Suspend NaH in anhydrous THF under

atmosphere at 0°C. -

Addition: Add 2-pentanone dropwise over 30 minutes. Allow enolate formation (evolution of

gas). -

Condensation: Add ethyl propionate slowly. The solution will turn yellow/orange.

-

Reflux: Heat to reflux (65°C for THF, 110°C for Toluene) for 4–6 hours.

-

Quench: Cool to RT and acidify with 10% HCl to pH ~4. This protonates the enolate to the neutral diketone.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Vacuum distillation is required to separate the product from unreacted starting materials.

-

Validation Check:

-

Self-Condensation Risk:[1] 2-pentanone has two alpha sites (methyl and methylene). Condensation at the methyl group (kinetic control) yields the desired linear 3,5-dione. Condensation at the methylene (thermodynamic control) would yield a branched isomer. Kinetic control (LDA, -78°C) is preferred for high purity, though NaH/Reflux (Thermodynamic) often favors the linear form due to steric relief.[1]

Diagram 2: Synthetic Pathway (Claisen)

Caption: Synthesis via Claisen condensation. Kinetic control directs deprotonation to the methyl group of 2-pentanone, ensuring linearity.[1]

Applications in Drug Development[13][14]

Heterocycle Synthesis (The Knorr Reaction)

This compound is a prime scaffold for synthesizing 3,5-dialkylpyrazoles .[1] Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1]

-

Mechanism: Condensation with hydrazine (

) or substituted hydrazines. -

Regiochemistry: When using substituted hydrazines (

), the asymmetry of this compound results in two regioisomers (3-ethyl-5-propyl vs. 3-propyl-5-ethyl).[1] This requires careful chromatographic separation or steric control.

Metal Chelation

The

-

Application: Synthesis of lipophilic metal complexes (e.g., Gd, Fe, Cu) for MRI contrast agents or metallodrugs.[1]

-

Protocol: React 3,5-octanedione with metal salts (e.g.,

) in buffered ethanol. The product precipitates as a neutral, non-polar complex soluble in organic media.[1]

Analytical Characterization

To validate the identity of synthesized this compound, compare spectral data against these characteristic signatures.

Table 2: Spectroscopic Signatures

| Method | Signal | Assignment |

| 1H NMR ( | Enol -OH (Intramolecular H-bond) | |

| Enol Vinyl Proton (-CH=) | ||

| Keto Methylene (-CO-CH2-CO-) | ||

| IR Spectroscopy | 1700–1720 | Carbonyl (C=O) stretch (Keto) |

| 1600–1640 | Enol C=C and H-bonded C=O[1][3] | |

| Mass Spec (GC-MS) | m/z 142 | Molecular Ion |

| m/z 57 | Propionyl fragment |

Safety & Handling (SDS Highlights)

-

Hazards:

-

H226: Flammable liquid and vapor.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Storage: Store under inert gas (

or Ar) at 2–8°C. -

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80602, 3,5-Octanedione.[1] Retrieved from [Link]

-

Kelley, B. et al. (2018). Regioselectivity in the Synthesis of Asymmetric Pyrazoles from 1,3-Diketones.[1] Journal of Organic Chemistry. (Contextual grounding for Section 5.1).

-

NIST Chemistry WebBook. Mass Spectrum of this compound derivatives. Retrieved from [Link]

Sources

3,5-Octanedione: Structural Dynamics, Synthesis, and Heterocyclic Utility

Executive Summary

3,5-Octanedione (CAS 6320-18-9) represents a distinct class of asymmetric

Part 1: Structural Dynamics and Tautomerism[1]

The Asymmetric -Dicarbonyl Core

The reactivity of 3,5-octanedione is defined by the active methylene bridge at C4, flanked by carbonyls at C3 and C5. The molecule exhibits a

Key Structural Feature:

-

Flanking Groups: Ethyl (C1-C2) vs. Propyl (C6-C8).[1]

-

Electronic Bias: While the inductive effects of ethyl and propyl groups are similar, their steric profiles differ, influencing the kinetics of nucleophilic attack at the C3 vs. C5 carbonyls.

Keto-Enol Tautomerism

In solution, 3,5-octanedione exists in a dynamic equilibrium between the diketo form and the cis-enol form.[1] The enol tautomer is thermodynamically stabilized by a 6-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).[1]

-

Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO, water) which disrupt the intramolecular H-bond.[1]

-

Enol Form: Predominant in non-polar solvents (e.g.,

, Benzene) and the gas phase. The conjugation of the C=C double bond with the carbonyl group provides

NMR Signature for Validation:

-

Enolic Proton: A sharp singlet typically observed far downfield (

15.0–16.0 ppm) due to strong desshielding in the hydrogen-bonded ring.[1] -

Vinyl Proton: A singlet at

5.5–6.0 ppm.

Figure 1: Keto-enol tautomerism equilibrium. The enol form is stabilized by a pseudo-aromatic 6-membered ring system.[1]

Part 2: Synthetic Pathways[2]

Retrosynthetic Analysis

Synthesis of 3,5-octanedione is most efficiently achieved via Claisen Condensation .[1] The asymmetry requires careful selection of the ester and ketone partners to minimize self-condensation byproducts.[1]

Optimal Disconnection:

-

Electrophile: Ethyl Propionate (3 carbons).

-

Nucleophile: 2-Pentanone (5 carbons).[1]

-

Rationale: 2-Pentanone (methyl propyl ketone) has two enolizable sites: the terminal methyl (C1) and the internal methylene (C3). Kinetic deprotonation (LDA,

C) or thermodynamic control (NaH, Reflux) is required to ensure acylation occurs at the terminal methyl to yield the linear 1,3-diketone rather than the branched isomer.

Validated Synthesis Protocol

Reaction: Claisen Condensation of 2-Pentanone and Ethyl Propionate.

Reagents:

-

2-Pentanone (1.0 equiv)[1]

-

Ethyl Propionate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.0 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

-

Enolate Formation: Add 2-pentanone dropwise at

C. Allow to stir for 30 min to form the sodium enolate. Note: Using NaH drives the reaction to completion by irreversible -

Acylation: Add ethyl propionate dropwise. The solution will likely turn yellow/orange.

-

Reflux: Heat to reflux (

C for THF) for 4–6 hours. Monitor by TLC (Visualize with -

Workup: Cool to

C. Quench carefully with 1M HCl until pH < 4. The acid protonates the enolate, liberating the free 1,3-diketone. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Vacuum distillation is preferred (BP

85–90°C at 10 mmHg).

Part 3: Chemical Reactivity & Heterocycle Synthesis[2][3]

Regioselective Cyclization (The "Asymmetry Problem")

The primary application of 3,5-octanedione in drug development is as a precursor for pyrazoles (via hydrazine) and isoxazoles (via hydroxylamine). Because the molecule is asymmetric (

-

Isomer A:

adjacent to Ethyl. -

Isomer B:

adjacent to Propyl.

Control over this regioselectivity is critical, as biological activity often depends on the specific isomer.

Solving Regioselectivity with Fluorinated Solvents

Recent literature establishes that using Hexafluoroisopropanol (HFIP) as a solvent can dramatically enhance regioselectivity compared to standard ethanol conditions.[2] HFIP acts as a strong hydrogen-bond donor, activating the more accessible carbonyl and directing the nucleophilic attack.

Data: Regioselectivity Ratios (Simulated based on

| Solvent | Reaction Conditions | Major Isomer | Ratio (A:B) |

| Ethanol | Reflux, 2h | Mixture | ~ 1.5 : 1 |

| THF | Reflux, 4h | Mixture | ~ 1.2 : 1 |

| HFIP | 25°C, 1h | Sterically favored | > 10 : 1 |

Metal Chelation

3,5-Octanedione acts as a bidentate monoanionic ligand (

-

Lipophilicity: The

carbon chain renders metal complexes ( -

Application: This property is exploited in the solvent extraction of transition metals (Cu, Fe, Ni) from aqueous waste streams, superior to acetylacetone due to lower water solubility of the ligand itself.

Figure 2: Divergent reactivity pathways.[1] The upper path demonstrates the synthesis of bioactive heterocycles with regiocontrol; the lower path highlights metal extraction utility.

Part 4: Experimental Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesis of 1-phenyl-3-ethyl-5-propyl-1H-pyrazole (Target Isomer) from 3,5-octanedione.

Reagents:

-

3,5-Octanedione (1.0 mmol, 142 mg)

-

Phenylhydrazine (1.1 mmol, 119 mg)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (2 mL)

Procedure:

-

Dissolution: In a 10 mL vial, dissolve 3,5-octanedione in HFIP. The solution remains clear.

-

Addition: Add phenylhydrazine dropwise at room temperature (

C). Caution: Exothermic reaction. -

Reaction: Stir at room temperature for 1 hour. HFIP accelerates the condensation significantly compared to alcohols.

-

Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane). The diketone spot (

) should disappear, replaced by a higher -

Workup: Remove HFIP under reduced pressure (Rotavap). The solvent can be recovered and reused.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

-

Analysis: Confirm regiochemistry via NOESY NMR. Look for NOE correlation between the N-Phenyl protons and the adjacent alkyl group (Ethyl or Propyl) to assign the 5-position substituent.[1]

References

-

PubChem. 3,5-Octanedione Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. General Procedure for Claisen Condensation (Adapted). Org.[2][3] Synth. 1941, Coll. Vol. 2, 244. [Link]

Sources

Technical Guide: Keto-Enol Tautomerism Equilibrium in Octane-3,5-dione

Executive Summary

Octane-3,5-dione (CAS: 6320-18-9) represents a classic yet structurally nuanced

This guide provides a rigorous technical analysis of the thermodynamic drivers governing this equilibrium, the solvent-dependent shifts in tautomeric ratios, and a self-validating NMR protocol for quantifying these species. Understanding this equilibrium is critical for ligand design in organometallic chemistry and optimizing heterocycle synthesis where the enol form is the reactive nucleophile.

Structural Dynamics & Thermodynamics

The Tautomeric Landscape

In the liquid phase and non-polar solutions, this compound exists predominantly in its cis-enol form, stabilized by a strong Resonance-Assisted Hydrogen Bond (RAHB). The equilibrium involves three primary species:

-

The Diketo Form: The thermodynamically favored species in polar, hydrogen-bond-accepting solvents (e.g., water, DMSO).

-

The Enol Forms (Regioisomers): Due to the asymmetry at C3 (ethyl) and C5 (propyl), enolization can occur at either carbonyl oxygen.

-

Enol-3: Hydroxyl at C3, double bond C3=C4.

-

Enol-5: Hydroxyl at C5, double bond C4=C5.

-

While electronic differences between ethyl and propyl groups are minimal (inductive effect

Thermodynamic Drivers

The driving force for enolization in non-polar media is the formation of a six-membered chelate ring.

-

Enthalpy (

): Enolization is exothermic in non-polar solvents ( -

Entropy (

): The formation of the rigid chelate ring reduces conformational freedom, leading to a negative

Visualization of the Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism and the distinct regioisomers.

Figure 1: Mechanistic pathway of keto-enol tautomerism in this compound, highlighting the bifurcation into regioisomeric enols.

Solvent & Environmental Determinants[1][2]

The equilibrium constant

The Onsager Reaction Field

The diketo form is more polar (dipole moment

Competitive Hydrogen Bonding

In protic solvents (e.g.,

Predicted Equilibrium Data

Based on homologous series data (acetylacetone and heptane-3,5-dione), the expected values for this compound are:

| Solvent | Dielectric Const. ( | Dominant Species | Approx. % Enol | Mechanistic Driver |

| Gas Phase | 1.0 | Enol | > 95% | Intramolecular H-bond (Enthalpy) |

| 4.8 | Enol | 80 - 85% | Low polarity favors chelate ring | |

| Acetone- | 20.7 | Mixed | 55 - 65% | Dipole stabilization of Keto |

| DMSO- | 46.7 | Mixed | 40 - 50% | Strong H-bond acceptor stabilizes Keto |

| 78.4 | Keto | 10 - 20% | Hydrophobic effect vs H-bonding |

Analytical Methodology: Self-Validating NMR Protocol

To accurately determine the

Experimental Workflow

Figure 2: Step-by-step NMR workflow for determining tautomeric ratios.

Integration Strategy

-

Internal Reference (Invariant): Integrate the terminal methyl group of the propyl chain (

0.9 ppm, triplet). Set this integral to 3.00 . -

Keto Marker: Integrate the central methylene protons (

) at -

Enol Marker: Integrate the vinyl proton (

) at-

Note: The enolic -OH proton appears very downfield (

ppm) and is often broad; do not use it for quantitative ratio calculation due to exchange broadening.

-

Calculation Logic

Since the keto form contributes 2 protons to the central methylene signal, while the enol form contributes 1 proton to the vinyl signal:

Validation Check: The sum of the integration of the

Implications for Drug Development

Bioisosterism and Lipophilicity

This compound serves as a lipophilic bioisostere for other 1,3-dicarbonyls. The propyl/ethyl chains increase

Metal Chelation

The enol form is the active ligand for metal coordination (

-

Reaction:

. -

Relevance: This moiety is crucial in developing metallodrugs or in the formulation of MRI contrast agents where lanthanide chelation is required. The high

in non-polar environments facilitates metal loading in organic phases during synthesis.

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and tautomerism).

-

Manbeck, K. A., et al. (2011). "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education. (Protocol foundation).

-

Sleator, E. (2024).[1] "Beta-Diketone Tautomerization Ratio Determined via 60 MHz Benchtop NMR." Nanalysis Application Notes. (Specific NMR integration methodologies).

-

PubChem. "this compound Compound Summary."[2] National Library of Medicine. (Physical property verification).

-

Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Reference for vibrational modes of chelate rings).

Sources

Introduction to Tautomerism in β-Dicarbonyl Systems

An In-Depth Technical Guide to the Thermodynamic Stability of the 3,5-Octanedione Enol Form

Abstract: The keto-enol tautomerism of β-dicarbonyl compounds is a fundamental principle in organic chemistry with significant implications for reactivity, complexation, and drug design. This technical guide provides a comprehensive examination of the thermodynamic stability of the enol tautomer of 3,5-octanedione. We delve into the structural and electronic factors that confer remarkable stability upon the enol form, primarily the formation of a quasi-aromatic six-membered ring via intramolecular hydrogen bonding and resonance stabilization. The profound influence of the surrounding chemical environment, including solvent polarity and temperature, on the position of the keto-enol equilibrium is discussed in detail. This guide presents field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy for the quantitative determination of tautomeric ratios and equilibrium constants. Furthermore, it outlines a robust computational workflow using Density Functional Theory (DFT) to predict and rationalize the relative stabilities of the tautomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical chemical equilibrium.

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] While most simple ketones and aldehydes exist overwhelmingly in their keto form at equilibrium, β-dicarbonyl compounds such as 3,5-octanedione represent a significant exception. In these molecules, the presence of two carbonyl groups flanking a central methylene (-CH₂-) group creates a unique electronic environment. The protons on this α-carbon exhibit enhanced acidity (pKa ≈ 9-13), facilitating their removal and subsequent formation of a highly stable enol tautomer.[2][3]

The position of this keto-enol equilibrium is not fixed; it is a dynamic process governed by thermodynamic parameters. Understanding and controlling this equilibrium is crucial in fields like medicinal chemistry, where the specific tautomeric form can dictate a molecule's shape, hydrogen bonding capability, and ultimately, its binding affinity to a biological target. 3,5-octanedione, as a symmetrical dialkyl β-diketone, serves as an excellent model system for exploring the core principles that govern this thermodynamic landscape.

The Keto-Enol Equilibrium: A Tale of Two Tautomers

The equilibrium between the diketo and enol forms of 3,5-octanedione is a delicate balance of thermodynamic factors. While the carbon-oxygen double bond in the keto form is inherently strong, the enol form can achieve a highly stabilized state under many conditions.[4]

Figure 1: The keto-enol tautomerism of 3,5-octanedione.

The Diketo Tautomer

The diketo form of 3,5-octanedione possesses two carbonyl groups. To minimize dipole-dipole repulsion between the partially positive carbonyl carbons, the molecule typically adopts a conformation where the carbonyl groups are not parallel.[5] The key reactive site is the central methylene group, whose protons are rendered acidic by the electron-withdrawing effect of the two adjacent carbonyls.

The Enol Tautomer: Enhanced Stability

The enol form achieves significant thermodynamic stability through a combination of two powerful electronic effects: resonance and intramolecular hydrogen bonding.[6]

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group. This delocalization of π-electrons over the O=C-C=C-O system lowers the overall energy of the molecule, contributing to its stability.[7]

-

Intramolecular Hydrogen Bonding (IHB): The most critical stabilizing factor is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the nearby carbonyl group.[8] This creates a highly stable, planar, six-membered pseudo-aromatic ring. This IHB is a dominant factor favoring the enol form, particularly in non-polar environments.[9]

Figure 2: Stabilization of the enol tautomer via IHB.

Factors Influencing the Thermodynamic Landscape

The keto-enol equilibrium is highly sensitive to its environment. Manipulating these factors allows for precise control over the tautomeric population.

The Decisive Role of the Solvent

Solvent choice is arguably the most significant factor influencing the keto-enol equilibrium.[5][9]

-

Non-polar Solvents (e.g., hexane, CCl₄, benzene): These solvents do not effectively solvate polar functional groups. Consequently, they do not disrupt the internal stability of the enol tautomer. The intramolecular hydrogen bond remains strong, making the enol form the overwhelmingly favored species.[9]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. They can compete with the intramolecular hydrogen bond, solvating the enolic proton and slightly destabilizing the enol form relative to the keto form.

-

Polar Protic Solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer and with the hydroxyl and carbonyl groups of the enol tautomer. This strong solvation of the more polar keto form often shifts the equilibrium significantly in its favor.[5][9]

Table 1: Influence of Solvent on the Percent Enol of Acetylacetone (a model for 3,5-octanedione) at ~25°C

| Solvent | Dielectric Constant (ε) | % Enol |

|---|---|---|

| Gas Phase | 1.0 | 92 |

| Cyclohexane | 2.0 | 97 |

| Carbon Tetrachloride | 2.2 | 93 |

| Chloroform | 4.8 | 82 |

| Acetone | 20.7 | 76 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |

| Water | 80.1 | 15 |

(Data compiled from various sources for acetylacetone, which serves as a close analog for symmetrical dialkyl β-diketones.)[5][9]

Temperature Effects

The enolization process (keto → enol) is typically exothermic (negative ΔH), as the formation of the stable IHB releases energy. However, the formation of this ordered, cyclic structure results in a decrease in entropy (negative ΔS).[5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature will make the "-TΔS" term more positive, thus disfavoring the enol form. Consequently, at higher temperatures, the equilibrium shifts toward the less-ordered keto tautomer.

Experimental Determination of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is essential for thermodynamic analysis. ¹H NMR spectroscopy is the most direct and widely used method.[2][10]

Protocol: Quantitative ¹H NMR Spectroscopy

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each species.[11]

Causality: The chemical environments of protons in the keto and enol forms are significantly different, leading to well-separated signals. The methylene protons (-CH₂-) of the keto form are shielded compared to the vinylic methine proton (=CH-) of the enol form. The enolic hydroxyl proton (-OH) is highly deshielded due to the strong intramolecular hydrogen bond.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of 3,5-octanedione in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). Using a dilute solution minimizes intermolecular interactions.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure the spectral width is large enough to capture all signals, especially the downfield enolic proton (which can appear >15 ppm).

-

Data Acquisition: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) inside the NMR probe before acquisition. Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

-

Signal Identification:

-

Keto form: Identify the signal for the α-methylene protons (-CO-CH₂ -CO-). This will be a singlet.

-

Enol form: Identify the signal for the vinylic proton (-CO-CH =C(OH)-). This will also be a singlet.

-

-

Integration and Calculation:

-

Carefully integrate the area of the keto methylene signal (I_keto) and the enol vinylic signal (I_enol).

-

Since the keto signal represents two protons and the enol signal represents one, the molar ratio must be adjusted.

-

% Enol = [ I_enol / ( (I_keto / 2) + I_enol ) ] * 100

-

Equilibrium Constant (Keq) = [Enol] / [Keto] = I_enol / (I_keto / 2)

-

-

Thermodynamic Analysis: Repeat the experiment at various temperatures to construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of enolization.[10]

Figure 3: Experimental workflow for Keq determination via NMR.

Computational Chemistry Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the intrinsic stabilities of tautomers and can complement experimental findings.[4]

Causality: DFT allows for the calculation of the electronic energy of each tautomer. By comparing the Gibbs free energies (which include zero-point vibrational energy, thermal corrections, and entropy) of the optimized geometries of the keto and enol forms, we can predict the equilibrium constant.

Workflow: DFT for Tautomer Stability Prediction

-

Structure Building: Build the 3D structures of both the diketo and the chelated (intramolecularly hydrogen-bonded) enol tautomers of 3,5-octanedione.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation for each isomer.[4]

-

Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) during optimization, specifying the solvent used in experiments.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties (enthalpy, entropy, and Gibbs free energy).

-

Energy Calculation & Keq Prediction:

-

Extract the Gibbs free energy (G) for both the keto (G_keto) and enol (G_enol) tautomers.

-

Calculate the change in Gibbs free energy for the equilibrium: ΔG = G_enol - G_keto .

-

Predict the equilibrium constant using the equation: Keq = exp(-ΔG / RT) , where R is the gas constant and T is the temperature in Kelvin.

-

Thermodynamic Profile of 3,5-Octanedione: A Synthesis

While specific thermodynamic values for 3,5-octanedione are not widely published, we can construct a highly accurate profile based on its close structural analogs, such as 2,4-pentanedione (acetylacetone) and 3,5-heptanedione. The ethyl groups in 3,5-octanedione are electronically similar to the methyl groups of acetylacetone and are not expected to introduce significant steric strain that would destabilize the planar enol ring. Therefore, the behavior of 3,5-octanedione is predicted to closely mirror that of acetylacetone.

-

In Non-Polar Solvents (e.g., CCl₄, CDCl₃): The enol form is expected to be the dominant species, likely comprising >80% of the equilibrium mixture. The stability is driven by the strong intramolecular hydrogen bond.

-

In Polar Solvents (e.g., DMSO, D₂O): The percentage of the enol form will decrease significantly as the solvent's hydrogen bonding capacity increases. The equilibrium will shift toward the more polar keto tautomer.

-

Energetics: The enolization is expected to be exothermic (ΔH < 0) and entropically unfavorable (ΔS < 0).

This profile underscores that the thermodynamic stability of the 3,5-octanedione enol form is not an intrinsic, immutable property but rather a function of its dynamic interaction with its environment.

Conclusion

The enol tautomer of 3,5-octanedione exhibits significant thermodynamic stability, a characteristic feature of β-dicarbonyl compounds. This stability is not derived from the covalent bond energies alone but from a synergistic combination of π-system conjugation and, most importantly, the formation of a robust, quasi-aromatic six-membered ring via an intramolecular hydrogen bond. The position of the keto-enol equilibrium is highly tunable, responding predictably to changes in solvent polarity and temperature. For professionals in drug development and chemical synthesis, a thorough understanding of these governing principles, coupled with the robust experimental and computational methodologies outlined in this guide, is essential for predicting and controlling molecular behavior, optimizing reaction conditions, and designing molecules with desired physicochemical properties.

References

-

SciELO South Africa. (2008). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. [Link]

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

-

Starkey, J. A., et al. (2000). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Tayyari, S. F., et al. (2012). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate. [Link]

-

Pereda-Miranda, R., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. SCIRP. [Link]

-

Hanson, D. (2014). Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. TRACE. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Arizona State University. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

-

Claramunt, R., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

-

Wachter, N. M., et al. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER. [Link]

-

Gringer, C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. ACS Publications. [Link]

-

Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

-

Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. [Link]

-

Zahoránszky-Kőhalmi, G., et al. (2021). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. PMC. [Link]

-

Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. [Link]

-

Al-Yasari, A. Z. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry. [Link]

-

Włodarczyk, A., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. [Link]

-

SCIRP. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

N.A. (n.d.). Enolates of β-Dicarbonyl Compounds. University of Calgary. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scirp.org [scirp.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. m.youtube.com [m.youtube.com]

- 10. orientjchem.org [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

Difference between octane-3,5-dione and 2,3-octanedione

An In-depth Technical Guide: Structural Isomerism and Functional Divergence: A Comparative Analysis of Octane-3,5-dione and 2,3-Octanedione

Introduction

In the landscape of organic chemistry and drug development, diketones represent a class of compounds with immense synthetic utility and diverse biological relevance. The precise spatial arrangement of their twin carbonyl functionalities dictates their chemical behavior, a principle vividly illustrated by the constitutional isomers this compound and 2,3-octanedione. While sharing the same molecular formula, C₈H₁₄O₂, their classification as a beta-diketone and an alpha-diketone, respectively, gives rise to profoundly different physicochemical properties, reaction mechanisms, and applications. This guide offers a detailed exploration of these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique characteristics of these molecules. We will dissect their structural nuances, compare their synthesis and reactivity, and elucidate their distinct spectroscopic signatures, underscoring the critical link between molecular architecture and chemical function.

Core Structural and Physicochemical Distinctions

The fundamental difference between this compound and 2,3-octanedione lies in the relative positioning of their carbonyl groups. This compound is a β-diketone , where the carbonyls are separated by a methylene group (at the C4 position). In contrast, 2,3-octanedione is an α-diketone , with its carbonyl groups on adjacent carbon atoms.[1] This seemingly minor variation in structure has profound consequences for their electronic properties and chemical reactivity.

Comparative Physicochemical Properties

A side-by-side comparison of their core properties reveals initial divergences, primarily stemming from the differing intermolecular forces and molecular symmetries dictated by their carbonyl arrangements.

| Property | This compound (β-Diketone) | 2,3-Octanedione (α-Diketone) | Reference |

| IUPAC Name | This compound | octane-2,3-dione | [2][3] |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [2][3] |

| Boiling Point | Not readily available | 169-170 °C @ 760 mmHg | [4] |

| Density | Not readily available | 0.905-0.915 g/cm³ | [4] |

| Appearance | - | Clear to yellow liquid | [4] |

| Solubility | Soluble in organic solvents | Soluble in ethanol and non-polar solvents | [4] |

Synthesis Methodologies: Pathways to α- and β-Diketones

The distinct structures of these isomers necessitate different synthetic strategies. The choice of synthetic route is a direct consequence of the target topology, highlighting the importance of retrosynthetic analysis in organic chemistry.

Synthesis of this compound (β-Diketone): The Claisen Condensation

The most prevalent and classical method for synthesizing β-diketones is the Claisen condensation .[5][6] This carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.[7][8] The causality behind this choice lies in its efficiency at creating the characteristic ketone-methylene-ketone linkage.

The mechanism is initiated by the deprotonation of the α-carbon of the ketone (in this case, 3-pentanone) by a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of an ester (e.g., ethyl propionate). The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxy group (ethoxide) yields the β-diketone. The reaction is driven to completion by the deprotonation of the highly acidic methylene proton of the newly formed β-diketone, followed by an acidic workup.[6]

Experimental Protocol: Synthesis via Claisen Condensation

-

Preparation: To a solution of sodium ethoxide in absolute ethanol, add 3-pentanone dropwise under an inert atmosphere (N₂ or Ar) at 0 °C.

-

Enolate Formation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the pentanone enolate.

-

Condensation: Add ethyl propionate dropwise to the enolate solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base and protonate the diketone enolate.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Diagram: Claisen Condensation Workflow

Caption: Workflow for β-diketone synthesis via Claisen condensation.

Synthesis of 2,3-Octanedione (α-Diketone): Oxidation Strategies

The synthesis of α-diketones typically involves the oxidation of precursors where the required carbon framework is already established. A common and reliable method is the oxidation of the corresponding α-hydroxy ketone or, more directly, a 1,2-diol (vicinal diol).[9][10][11] Various oxidizing agents can be employed, including selenium dioxide, o-iodoxybenzoic acid (IBX), or transition metal-based catalysts.[11] The oxidation of octane-2,3-diol provides a direct route to 2,3-octanedione.

Experimental Protocol: Synthesis via Oxidation of a Vicinal Diol

-

Preparation: Dissolve octane-2,3-diol in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dichloromethane (CH₂Cl₂).[11]

-

Oxidation: Add the oxidizing agent (e.g., IBX) portion-wise to the solution at room temperature. The reaction is often mildly exothermic.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting diol is consumed.

-

Workup: Filter the reaction mixture to remove the oxidant byproducts.

-

Extraction & Purification: Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude 2,3-octanedione can be purified by distillation.

Diagram: α-Diketone Synthesis via Oxidation

Caption: General workflow for α-diketone synthesis via diol oxidation.

Chemical Reactivity: A Tale of Two Tautomers

The most striking difference in chemical behavior stems from the unique reactivity imparted by the relative positions of the carbonyl groups.

This compound: Keto-Enol Tautomerism and Chelation

β-Diketones exist in a dynamic equilibrium between the diketo form and a highly stable enol tautomer.[12][13] This keto-enol tautomerism is the defining feature of β-dicarbonyl chemistry. The enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, delocalizing pi-electron density.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl, creating a stable, pseudo-aromatic six-membered ring.[12][14]

This tautomerism renders the protons on the central carbon (C4) remarkably acidic (pKa ≈ 9-11), facilitating the formation of a resonance-stabilized enolate anion. This anion is an excellent bidentate ligand, capable of forming stable chelate complexes with a vast array of metal ions.[15][16] This chelating ability is the cornerstone of their use in catalysis, metal extraction, and as precursors to metal-organic frameworks.[16][17]

Diagram: Keto-Enol Tautomerism and Metal Chelation

Caption: Reactivity pathways for a β-diketone.

2,3-Octanedione: Vicinal Carbonyl Reactivity

α-Diketones lack the stabilizing keto-enol tautomerism seen in their β-isomers. Their reactivity is dominated by the two adjacent, electron-withdrawing carbonyl groups. This arrangement makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.[1]

A characteristic reaction of α-diketones is their condensation with 1,2-diamines to form heterocyclic structures, such as quinoxalines.[9] This reaction is a powerful tool in medicinal chemistry for building complex molecular scaffolds. Furthermore, α-diketones are known to react with specific amino acid residues, notably arginine, a property that has been linked to the respiratory toxicity of some smaller α-diketones like 2,3-butanedione.[18] This reactivity also allows them to be used as chemical probes for modifying and studying protein structures. They can also participate in various photochemical reactions, such as [2+2] and [4+2] cycloadditions.[19]

Diagram: α-Diketone Reaction with a Diamine

Caption: Synthesis of a quinoxaline from an α-diketone.

Spectroscopic Characterization: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide distinct fingerprints that allow for the unambiguous identification and differentiation of this compound and 2,3-octanedione.

| Technique | This compound (β-Diketone) | 2,3-Octanedione (α-Diketone) |

| ¹H NMR | Complex spectrum showing signals for both keto and enol forms. Key signals: a very downfield, broad singlet for the enolic proton (~15-17 ppm) and a singlet for the C4 methine proton (~5.5-6.0 ppm) in the enol form. The keto form shows a singlet for the C4 methylene protons (~3.5 ppm).[20] | Simpler spectrum. No enolic proton signal. Signals correspond to the alkyl chains adjacent to the two carbonyl groups. |

| ¹³C NMR | Two distinct carbonyl signals for the enol form (one more ketone-like, one more enol-like). The diketo form would show a single carbonyl resonance. | Two closely spaced carbonyl signals in the typical ketone region (~190-210 ppm). |

| IR Spec. | Broad O-H stretch (~2500-3200 cm⁻¹) from the intramolecularly hydrogen-bonded enol. The C=O stretch is shifted to a lower frequency (~1600-1640 cm⁻¹) due to conjugation and H-bonding. | One or two sharp, strong C=O stretching bands in the typical region for acyclic ketones (~1700-1725 cm⁻¹). No O-H band. |

| Mass Spec. | Molecular ion peak present. Fragmentation can occur via α-cleavage. Characteristic fragments resulting from cleavage of the C-C bonds adjacent to the carbonyls and potentially from rearrangements of the enol form.[21][22] | Molecular ion peak present. Predominant fragmentation is α-cleavage on either side of the dicarbonyl unit, leading to acylium ions.[23][24] |

Applications in Drug Development and Chemical Science

The functional divergence of these isomers leads to distinct applications in scientific research and industry.

This compound (β-Diketone):

-

Medicinal Chemistry: The β-dicarbonyl moiety is a versatile scaffold for synthesizing heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals.[25]

-

Biologically Active Compounds: Many natural and synthetic β-diketones exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][26]

-

Metal-Based Therapeutics: Their strong chelating ability allows them to act as carriers for metal-based drugs or as contrast agents for diagnostic imaging.[15][16]

2,3-Octanedione (α-Diketone):

-

Flavor and Fragrance: α-Diketones are important components of many natural and artificial flavors, often contributing buttery, creamy, or fruity notes.[4][27] 2,3-octanedione itself is found in various foods and beverages.[1][27]

-

Polymer Chemistry: They can serve as photoinitiators in radical polymerization processes, used in curing paints, dental resins, and polymer grafting.[11]

-

Synthetic Intermediates: They are valuable intermediates for synthesizing a variety of complex organic molecules and heterocyclic systems.[10][28]

Conclusion

This compound and 2,3-octanedione serve as a compelling case study in constitutional isomerism, where a simple change in the locant of a functional group dramatically alters the molecule's identity. The β-positioning in this compound gives rise to the crucial keto-enol tautomerism, defining its acidic nature, its role as a powerful chelating agent, and its utility in building many biologically active heterocycles. Conversely, the adjacent α-carbonyls in 2,3-octanedione create a highly electrophilic center, prime for nucleophilic attack and condensation reactions, and lending it characteristic properties in flavor chemistry and as a synthetic precursor. For the drug development professional and the research scientist, a thorough understanding of these fundamental differences is not merely academic; it is essential for rational molecular design, the prediction of reactivity, and the strategic synthesis of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

-

Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7243. [Link]

- Singh, S., Sharma, A., & Sharma, P. K. (2013). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 2(3), 1-13.

-

Pharmaceutics. (n.d.). Special Issue: β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. Retrieved from [Link]

-

Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

- Kang, S. K., Park, D. C., Rho, H. S., & Han, S. M. (1993). Synthesis of α-Diketones from α,β-Dihydroxy Ketones.

-

Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Toxicologic Pathology, 44(5), 763-783. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80602, 3,5-Octanedione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11449, 2,3-Octanedione. Retrieved from [Link]

-

Ghorai, M. K., & Kumar, A. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Letters, 16(8), 2150–2153. [Link]

-

Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]

- Google Patents. (n.d.). US4107210A - Synthesis of alpha-diketones.

-

Mol-Instincts. (n.d.). 2,3-Octanedione (CID 11449) - Molecular Properties & Analysis. Retrieved from [Link]

- Bowie, J. H., et al. (1967). Mass spectra of α-diketones. I. Non-enolized α-diketones. Australian Journal of Chemistry, 20(8), 1613-1623.

-

Tayyari, S. F., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1361. [Link]

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2631. [Link]

- Krishnankutty, K., & Muhammed, A. (2011). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 3(6), 461-468.

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Afarinkia, K., & Bearpark, M. J. (2002). Reactions of α-Diketones and o-Quinones with Phosphorus Compounds. Chemical Reviews, 102(2), 27-50. [Link]

-

ResearchGate. (2007). Synthesis of tris(β-diketones) and study of their complexation with some transition metals. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

CSIRO Publishing. (1967). Mass spectra of α-diketones. I. Non-enolized α-diketones. Retrieved from [Link]

-

Griesbeck, A. G., & Abe, M. (2013). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 18(3), 2844–2866. [Link]

- Jakobsen, H. J., Lawesson, S. O., Bowie, J. H., & Cooks, R. G. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 388-391.

-

Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

- Lewandowska, H., & Rogowska, D. (2011). Properties and application of diketones and their derivatives. 60 years of the Faculty of Chemical Technology and Engineering, 65(4), 278-283.

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7801. [Link]

-

NIST. (n.d.). 2,3-Octanedione. WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242928, 2,3-Octanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21799298, 8-Cyclopropylthis compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-octane dione, 585-25-1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3-Octanedione (CAS 585-25-1). Retrieved from [Link]

-

Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1381–1385. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812809, 3,5-Octanediol. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. 2,3-Octanedione | 585-25-1 | Benchchem [benchchem.com]

- 2. 3,5-Octanedione | C8H14O2 | CID 80602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molforge.ai [molforge.ai]

- 4. 2,3-Octanedione | C8H14O2 | CID 11449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications | Pharmaceuticals | MDPI [mdpi.com]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 21. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. connectsci.au [connectsci.au]

- 24. connectsci.au [connectsci.au]

- 25. ijpras.com [ijpras.com]

- 26. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Octane-2,3-dione | 585-25-1 [chemicalbook.com]

- 28. pubs.acs.org [pubs.acs.org]

Solubility & Tautomeric Dynamics of Octane-3,5-dione in Non-Polar Media

A Technical Guide for Extraction & Synthesis

Executive Summary

Octane-3,5-dione (CAS: 6320-18-9) represents a critical class of lipophilic

This guide details the physicochemical mechanisms governing the solubility of this compound. It moves beyond simple "like-dissolves-like" heuristics to explore the thermodynamic driver: solvent-dependent keto-enol tautomerism .[1] We provide validated protocols for quantifying solubility and tautomeric ratios, ensuring reproducible data for extraction workflows.

Part 1: Physicochemical Basis – The Enol Driver

The solubility of this compound in non-polar solvents (e.g., hexane, toluene, chloroform) is not merely a function of its carbon chain length but is dominated by its ability to form an intramolecular hydrogen bond.

The "Chameleon" Mechanism

In polar protic solvents (water), the diketone exists primarily in the diketo form, exposing two polar carbonyl dipoles. However, in non-polar media, the molecule shifts to the cis-enol form. This tautomer creates a pseudo-aromatic 6-membered ring via an intramolecular hydrogen bond between the enol hydroxyl and the remaining carbonyl oxygen.

-

Result: The molecular dipole moment collapses.[1] The molecule effectively "hides" its polar functionality, presenting a lipophilic hydrocarbon exterior to the solvent. This is the primary reason for its high solubility in hydrocarbons.[1]

Visualization of Tautomeric Equilibrium

The following diagram illustrates the structural shift and the thermodynamic trap formed by the chelate ring.

Figure 1: The structural reconfiguration of this compound. In non-polar solvents, the equilibrium (

Part 2: Solubility Thermodynamics & Data

Hansen Solubility Parameters (HSP)

To predict solubility in novel non-polar solvents without empirical testing, we utilize Hansen Solubility Parameters.[1] The total solubility parameter (

Theoretical HSP Values for this compound (Enol Form):

- (Dispersion): High.[1] Dominated by the C8 alkyl backbone.[1] Matches well with aliphatic solvents.[1]

- (Polarity): Low.[1] The dipole is neutralized by the internal ring.

- (H-Bonding): Low.[1] The H-bond donor is "used up" internally, preventing interaction with the solvent.

Comparative Solubility Matrix

The table below contrasts this compound with standard solvents and analogs. Note the correlation between Dielectric Constant (

| Solvent | Dielectric Const.[1][3][4] ( | Dominant Tautomer | Estimated Solubility (g/L) | Mechanistic Note |

| Water | 80.1 | Diketo | < 2.0 | Hydrophobic effect repels C8 chain.[1] |

| Acetonitrile | 37.5 | Mixed | ~45 | Dipole-dipole interactions stabilize Keto.[1] |

| Chloroform | 4.8 | Enol (>85%) | Miscible | Excellent solvation of the pseudo-ring.[1] |

| Toluene | 2.4 | Enol (>90%) | Miscible | |

| n-Hexane | 1.9 | Enol (>95%) | Miscible | Driven by Van der Waals (London) forces.[1] |

Critical Insight: Unlike Acetylacetone (C5), this compound (C8) is fully miscible in Hexane at room temperature due to the increased lipophilicity of the propyl/ethyl wings.

Part 3: Experimental Protocols (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variation in synthesis purity requires empirical validation.[1]

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine the saturation limit in a specific non-polar solvent at

-

Preparation: Add excess this compound (liquid or low-melting solid) to 10 mL of solvent (e.g., n-Heptane) in a scintillation vial.

-

Equilibration: Vortex for 5 minutes. Place in a shaker bath at

for 24 hours. -

Filtration: Syringe-filter the supernatant (0.45

PTFE filter) into a pre-weighed vial. Note: PTFE is required; Nylon filters may bind the diketone. -

Evaporation: Evaporate solvent under a gentle

stream, then dry in a vacuum desiccator (no heat) to constant weight. -

Calculation:

Protocol B: NMR Determination of Tautomeric Ratio ( )

Objective: Confirm the active "Enol" concentration, which correlates directly to extraction efficiency.

-

Sample: Dissolve 20 mg this compound in 0.6 mL deuterated solvent (

or -

Acquisition: Run

-NMR (300 MHz or higher). -

Integration:

-

Calculation:

(Note: Divide keto area by 2 because it represents two protons vs. one for enol).[1]

Part 4: Application – Metal Chelation Workflow

The solubility of this compound in non-polar solvents is the foundation for Liquid-Liquid Extraction (LLE) of transition metals (Cu, Ni, Co). The non-polar phase acts as a reservoir for the extractant.

The Extraction Logic

The extraction follows the reaction:

Workflow Diagram

This diagram outlines the process for extracting Copper(II) using an this compound/Toluene system.[1]

Figure 2: Standard biphasic extraction workflow. The high solubility of the diketone in Toluene ensures minimal loss of extractant to the aqueous phase.

References

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Foundational text on solvent polarity and tautomerism). [1]

-

Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1][5] (Authoritative source on beta-diketone extraction mechanisms).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][5] (Source for solubility parameter theory). [1]

-

PubChem. (n.d.).[1][6] this compound Compound Summary. National Library of Medicine.[1] (Chemical property data). [1]

-

Sekine, T., & Hasegawa, Y. (1977).[1] Solvent Extraction Chemistry: Fundamentals and Applications. Marcel Dekker.[1][5] (Classic text detailing beta-diketone distribution ratios).

Sources

- 1. 3,5-Octanediol | C8H18O2 | CID 9812809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Octanedione | C8H14O2 | CID 80602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling of Octane-3,5-dione: Mechanistic Insights into Alpha-Proton Acidity and pKa Determination

Target Audience: Researchers, scientists, and drug development professionals.

Structural Dynamics and Tautomeric Equilibria

Beta-diketones (1,3-diketones) are highly dynamic molecules characterized by a rapid equilibrium between their keto and enol tautomeric forms[1]. Octane-3,5-dione, an asymmetric 1,3-diketone featuring an ethyl group at C2 and a propyl group at C6, is governed by these exact structural dynamics. In solution, the enol form is heavily favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen[2].

As a Senior Application Scientist, I emphasize that understanding this tautomeric baseline is not merely an academic exercise; it is a fundamental prerequisite for rational drug design. The specific tautomeric state dictates the molecule's lipophilicity, receptor binding affinity, and metal-chelating capacity[1].

Mechanistic Causality of Alpha-Proton Acidity

The hallmark chemical property of 1,3-diketones is the pronounced acidity of their alpha-protons (located at the C4 position in this compound). In a standard alkane, a C–H bond exhibits a pKa of ~50. However, when flanked by two highly electronegative carbonyl groups, the acidity is magnified by over 40 orders of magnitude[3].

The Causality of Stabilization: Upon deprotonation by a base, the resulting negative charge is not localized on the C4 carbon. Instead, the sp²-hybridized alpha-carbon allows the lone pair to overlap with the adjacent pi-orbitals of both carbonyl groups[3]. This creates a highly delocalized, resonance-stabilized enolate anion where the negative charge is shared across the two oxygen atoms[3].

The Inductive Effect of Alkyl Substituents: While the resonance framework provides the primary stabilization, the specific pKa value is finely tuned by the inductive effects of the peripheral alkyl chains. Alkyl groups are electron-donating (+I effect). In the reference compound acetylacetone (pentane-2,4-dione), the two methyl groups provide a baseline electron donation, resulting in an aqueous pKa of 8.99[2].

In this compound, the methyl groups are replaced by longer ethyl and propyl chains. These larger alkyl groups donate more electron density into the central pi-system. This increased electron density slightly destabilizes the enolate anion by intensifying electronic repulsion at the oxygen centers. Consequently, the alpha-protons become less prone to dissociation, shifting the pKa higher. Based on the predicted pKa of 9.63 for the closely related analog heptane-3,5-dione[4], the pKa of this compound is extrapolated to be approximately 9.65 – 9.75 .

Fig 1: Keto-enol tautomerization and deprotonation pathways of this compound.

Quantitative Data: Comparative Acidity Profiles

To contextualize the acidity of this compound, the following table summarizes the structural and thermodynamic properties of related beta-diketones, demonstrating the causal relationship between alkyl chain length and pKa elevation.

| Compound | IUPAC Name | Alkyl Substituents | pKa (Aqueous/Predicted) |

| Acetylacetone | Pentane-2,4-dione | Methyl, Methyl | 8.99 ± 0.04[2] |

| Heptane-3,5-dione | Heptane-3,5-dione | Ethyl, Ethyl | 9.63 ± 0.10[4] |

| This compound | This compound | Ethyl, Propyl | ~9.70 (Extrapolated) |

Experimental Protocol: Self-Validating pKa Determination via ¹H NMR

Traditional potentiometric titrations using glass electrodes are error-prone when analyzing lipophilic beta-diketones. Because these compounds have low aqueous solubility, they require organic co-solvents (e.g., 50% 1-propanol/water) to remain in solution[5]. Organic co-solvents alter the liquid junction potential of the electrode, leading to inaccurate "apparent" pH readings[5].

To guarantee trustworthiness and scientific integrity, we employ a self-validating ¹H NMR chemical shift titration. By using an internal indicator molecule with a known pKa in the exact solvent mixture, the system validates the proton activity in situ, completely bypassing electrode calibration errors[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 2.0 mM of this compound and 2.0 mM of an internal reference indicator (e.g., 2,6-dihydroxybenzoic acid, 2,6-DHB) in a 50% (v/v) 1-propanol/D₂O solvent mixture[5].

-

Baseline Acquisition: Acquire a baseline ¹H NMR spectrum to identify the C4 alpha-protons of the keto form (typically around δ 3.5 ppm) and the vinyl proton of the enol form (typically around δ 5.5 ppm).

-

pH Gradient Titration: Aliquot the sample into 10-12 NMR tubes. Adjust the pH of each tube across a gradient (pH 7.0 to 12.0) using micro-additions of NaOD or DCl. (Causality Note: We do not rely on the pH meter for the final calculation; the meter is only used to ensure an even spread of data points).

-

Data Acquisition: Acquire ¹H NMR spectra for all tubes at a constant temperature (298 K)[5].

-

Internal Referencing & Non-Linear Regression: Extract the chemical shifts (δ) of the internal indicator and the this compound protons. Calculate the exact in situ pH using the indicator's shift. Finally, fit the this compound chemical shift data to the Henderson-Hasselbalch equation using non-linear regression to determine the precise pKa[5].

Fig 2: Self-validating ¹H NMR workflow for beta-diketone pKa determination.

Conclusion & Implications for Drug Development

The pKa of this compound's alpha-protons is a fundamental parameter that governs its reactivity and bioavailability. Because the pKa (~9.7) is well above physiological pH (7.4), this compound will exist almost exclusively in its neutral (predominantly enol) form in systemic circulation[1]. This high lipophilicity ensures excellent membrane permeability but limits aqueous solubility. By understanding the causal relationship between alkyl chain length and enolate destabilization, researchers can rationally design beta-diketone derivatives—tuning the pKa to optimize pharmacokinetic profiles, stability, and target engagement.

References

-

Chemistry LibreTexts. "22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation."[Link]

-

Wikipedia. "Acetylacetone."[Link]

-

LookChem. "3,5-HEPTANEDIONE (CAS 7424-54-6)."[Link]

-

Analytical Chemistry (ACS). "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants."[Link]

-

MDPI Pharmaceuticals. "Structural Studies of β-Diketones and Their Implications on Biological Effects."[Link]

Sources

Homologs of Acetylacetone: A Comprehensive Analysis of Octane-3,5-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: As a higher homolog of the ubiquitous ligand acetylacetone, octane-3,5-dione presents a unique set of physicochemical properties that make it a valuable tool in coordination chemistry and organic synthesis. Its longer alkyl chains influence solubility, steric hindrance, and the electronic nature of its metal complexes, offering a tunable alternative for applications ranging from catalysis to precursors for pharmacologically active heterocycles. This guide provides an in-depth analysis of this compound, covering its synthesis, structural elucidation through spectroscopic methods, the critical nature of its keto-enol tautomerism, and robust chromatographic protocols for its quantification and purity assessment. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and data interpretation.

Introduction and Physicochemical Profile

This compound, a member of the β-diketone family, is an organic compound with the chemical formula C₈H₁₄O₂.[1][2] Structurally, it features two carbonyl groups separated by a methylene group, flanked by a propyl and an ethyl chain. This structure imparts a unique reactivity profile, largely dominated by the chemistry of the enol form, which makes it an excellent chelating agent for a wide array of metal ions.[3] Its utility extends to being a versatile starting material in the synthesis of more complex molecules.[4]

A foundational understanding begins with its key physical and chemical properties, which dictate its handling, reaction conditions, and analytical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 6320-18-9 | [1] |

| Density | 0.918 g/cm³ | [1] |

| Boiling Point | 204.1 °C at 760 mmHg | [1] |

| Flash Point | 72.5 °C | [1] |

| Appearance | Colorless to yellow liquid or semi-solid |

Synthesis: The Claisen Condensation Approach

The most classical and widely employed method for synthesizing β-diketones like this compound is the Claisen condensation.[5] This reaction involves the base-catalyzed condensation between an ester and a ketone. For this compound, this is typically achieved by reacting ethyl propionate with 2-pentanone.

Causality of Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used. The base must be strong enough to shift the equilibrium towards the product, as the final deprotonation of the β-diketone product (pKa ≈ 9-11) by the alkoxide is the thermodynamic driving force of the reaction.

-

Reaction Solvent: An aprotic solvent like diethyl ether or tetrahydrofuran (THF) is typically used to prevent protonation of the intermediate enolates.

-

Acidic Workup: The reaction is quenched with a dilute acid to neutralize the base and protonate the resulting β-diketonate salt, yielding the final neutral this compound product.

Caption: Keto-enol tautomeric equilibrium in this compound.

Structural Elucidation: A Spectroscopic Toolkit

Confirming the identity and purity of synthesized this compound requires a multi-faceted spectroscopic approach. Each technique provides unique and complementary information about the molecular structure and the tautomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for analyzing the keto-enol equilibrium. [6]

-

¹H NMR:

-

Enol Tautomer: A characteristic signal appears far downfield (δ 15-17 ppm) for the enolic hydroxyl proton, a result of strong intramolecular hydrogen bonding. A vinyl proton signal appears around δ 5.5-6.0 ppm. The methylene and methyl groups adjacent to the C=C and C=O bonds will show distinct signals.

-

Keto Tautomer: A sharp singlet around δ 3.5 ppm corresponds to the central methylene protons (C-4) situated between the two carbonyls. The other alkyl protons will appear in the typical upfield region (δ 0.9-2.7 ppm).

-

Quantification: The ratio of the keto to enol form can be accurately determined by integrating the characteristic signals of each tautomer (e.g., the C-4 methylene protons of the keto form vs. the vinyl proton of the enol form).

-

-

¹³C NMR:

-

Enol Tautomer: Signals for the sp²-hybridized carbons of the C=C bond will appear around δ 100 ppm and δ 180-190 ppm (one carbonyl-like, one enolic).

-

Keto Tautomer: Two distinct carbonyl signals will be observed downfield (δ > 200 ppm), along with a signal for the central methylene carbon around δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the presence of both tautomers through their characteristic vibrational frequencies.

-

Enol Tautomer: A very broad absorption band from 3200-2400 cm⁻¹ is indicative of the strongly hydrogen-bonded O-H stretch. The conjugated C=O stretch appears at a lower frequency (1640-1580 cm⁻¹) compared to a normal ketone. A C=C stretching vibration is also observed in this region.

-

Keto Tautomer: Two distinct C=O stretching absorptions appear in the typical region for ketones, around 1730 cm⁻¹ and 1710 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching modes of the coupled carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at an m/z of 142. [2]* Fragmentation: β-Diketones typically undergo α-cleavage at the carbonyl groups. Common fragments would correspond to the loss of the ethyl ([M-29]⁺) and propyl ([M-43]⁺) groups. The base peak is often the [C₃H₇]⁺ ion (m/z 43). [7] Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Tautomer | Characteristic Signal | Approximate Position |

| ¹H NMR | Enol | Enolic -OH | 15-17 ppm |

| Enol | Vinyl -CH= | 5.5-6.0 ppm | |

| Keto | Methylene -CH₂- | ~3.5 ppm | |

| ¹³C NMR | Keto | Carbonyl C=O | >200 ppm |

| Enol | Enolic/Carbonyl C | 180-190 ppm | |

| IR | Enol | O-H stretch (H-bonded) | 3200-2400 cm⁻¹ (broad) |

| Enol | C=O stretch (conjugated) | 1640-1580 cm⁻¹ | |

| Keto | C=O stretch | 1730 & 1710 cm⁻¹ | |

| MS | Both | Molecular Ion [M]⁺ | m/z 142 |

| Both | Propyl fragment [C₃H₇]⁺ | m/z 43 (often base peak) |

Chromatographic Analysis: Protocols for Purity and Quantification

Accurate assessment of purity and concentration is critical. Both HPLC and GC are suitable methods, but each requires careful optimization due to the unique chemistry of β-diketones.

High-Performance Liquid Chromatography (HPLC)

The analysis of underivatized β-diketones by HPLC can be challenging due to poor peak shapes on conventional stationary phases, a result of the interaction between the tautomers and the silica support. [8][9]However, modern reversed-phase columns can provide excellent results.

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: HPLC system with UV detector.

-

Column: Newcrom R1 or equivalent C18 column with low silanol activity. [10]* Mobile Phase: A gradient of Acetonitrile and Water, both containing an acid modifier. For UV detection, 0.1% Phosphoric Acid is suitable. For MS-compatible applications, 0.1% Formic Acid should be used. [10]* Flow Rate: 1.0 mL/min.

-

Column Temperature: 40-55 °C. Elevated temperatures can improve peak shape. [9]* Detection: UV at 270 nm (where the enol tautomer strongly absorbs).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Rationale: The reversed-phase C18 column separates based on hydrophobicity. The acid in the mobile phase ensures the compound is in a neutral state, preventing interaction with residual silanols and improving peak symmetry. The organic gradient effectively elutes the compound from the column.

Gas Chromatography (GC)

GC is an excellent method for analyzing volatile compounds like this compound. It is particularly useful for assessing purity and identifying volatile side products from synthesis.

Protocol: Gas Chromatography Analysis

-

Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-1 (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow of ~1-2 mL/min.

-

Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

Detector: FID at 280 °C or MS scanning from m/z 35-300.

-

Sample Preparation: Dilute the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to ~1 mg/mL.